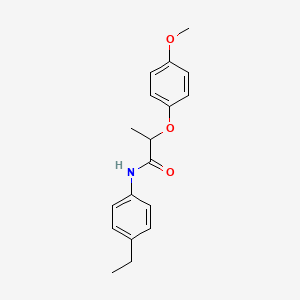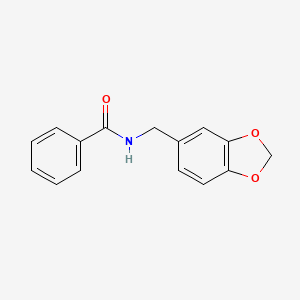
N-(3,5-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DOET is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DOET is a derivative of the phenethylamine family, which is known to have various biological activities. The unique chemical structure of DOET makes it a promising candidate for further research into its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of DOET is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. DOET has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. DOET has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
DOET has been shown to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. DOET has also been shown to improve cognitive function, enhance neuronal survival, and reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOET has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. DOET is also soluble in organic solvents, which makes it easy to administer to experimental animals. However, DOET has some limitations for lab experiments. The compound has low water solubility, which can limit its use in some experimental designs. DOET is also a Schedule I controlled substance, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on DOET. One area of research is the development of DOET analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of DOET in the treatment of various diseases. Additionally, the mechanism of action of DOET needs to be further elucidated to fully understand its biological effects.
In conclusion, DOET is a promising chemical compound that has potential therapeutic applications. The compound has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DOET has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Further research is needed to fully understand the mechanism of action of DOET and its potential therapeutic applications.
Métodos De Síntesis
DOET can be synthesized through a multistep process that involves the reaction of 3,5-dimethoxyphenylacetone with 4-ethylphenol. The reaction is catalyzed by an acid, and the resulting product is purified through a series of chromatographic techniques. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
DOET has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DOET has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-13-5-7-15(8-6-13)23-12-18(20)19-14-9-16(21-2)11-17(10-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQEGKTFIJSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)

![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
